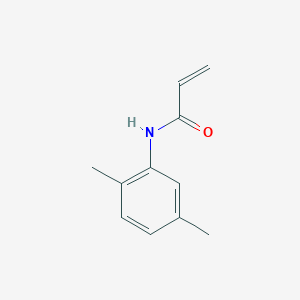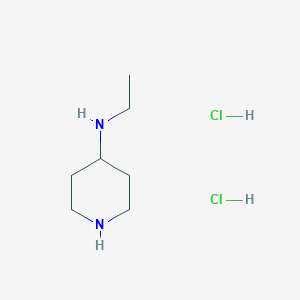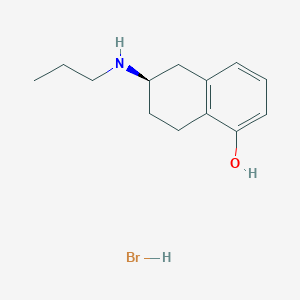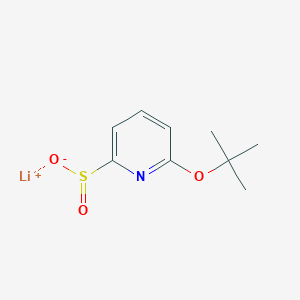
N-(2,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,5-dimethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.231. It is also known by other names such as Acetanilide, 2’,5’-dimethyl-; 2,5-Dimethylacetanilide; 2’,5’-Acetoxylidide; 2’,5’-Dimethylacetanilide; N-(2,5-Dimethylphenyl)acetamide; 2,5-DMA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of rilpivirine, a related compound, was achieved by allowing the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .Scientific Research Applications
Chemical Reactivity and Synthesis
Recent developments have highlighted the utility of N,N-dimethyl enaminones, structurally related to N-(2,5-dimethylphenyl)prop-2-enamide, as building blocks for synthesizing a diverse range of heterocyclic compounds. These compounds have shown significant biological interest, providing access to new classes of biologically active heterocycles for biomedical applications. This reactivity is leveraged in the synthesis of complex molecules, indicating the chemical's role in advancing organic synthesis methodologies (Gaber et al., 2017).
Catalysis
In catalysis, the hydrogenation of enamides, which can be structurally related to this compound, has been studied extensively to understand the impact of ligands and substrates on the mechanism. These findings contribute to the development of more efficient catalytic processes, including the hydrogenation of various organic substrates, showcasing the potential of such compounds in facilitating chemical transformations (Donoghue et al., 2007).
Polymerization
Research has also delved into the polymerization aspects, where compounds similar to this compound serve as monomers or initiators in the polymerization process. This includes the development of polymeric materials with desirable properties, such as high thermal stability and mechanical strength. Such studies are crucial for the advancement of materials science, offering insights into the synthesis of new polymeric materials with tailored properties for various applications (Liaw et al., 1998).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUFTJQREYWRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)





![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)


![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)